

Limit of detection (LOD) and quantification (LOQ) for Buprofezin

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Detecting Buprofezin: A Comparative Guide to Analytical Limits

For researchers, scientists, and professionals in drug development, understanding the limits of detection (LOD) and quantification (LOQ) for active compounds like the insecticide Buprofezin is critical for accurate residue analysis and safety assessment. This guide provides a comparative overview of various analytical methods for Buprofezin detection, supported by experimental data and detailed protocols.

Buprofezin, a thiadiazine insect growth regulator, is widely used to control sucking insect pests in various crops. Its effective monitoring at trace levels requires sensitive and reliable analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for the determination of Buprofezin residues.

Comparative Analysis of Detection and Quantification Limits

The selection of an analytical method for Buprofezin analysis is often dictated by the matrix (the sample type, e.g., fruit, soil, water), the required sensitivity, and the available instrumentation. The following tables summarize the reported LOD and LOQ values for



Buprofezin and its common alternatives—Pyriproxyfen, Pymetrozine, Thiamethoxam, and Imidacloprid—across different analytical platforms.

Table 1: Limit of Detection (LOD) and Quantification (LOQ) for Buprofezin

Analytical Method	Matrix	LOD	LOQ	
HPLC	Hulled Rice, Fruits	-	0.02 mg/kg	
HPLC	Tomatoes	0.217 ppm	-	
GC/ITMS	Cabbage, Cauliflower	1.3 - 1.7 μg/kg	4.3 - 6.2 μg/kg	
GC/MSD	Vegetables	-	0.01 mg/kg	
LC-MS/MS	Paddy Grain, Straw, Soil	-	0.02 mg/kg	

Table 2: LOD and LOQ for Buprofezin Alternatives



Insecticide	Analytical Method	Matrix	LOD	LOQ
Pyriproxyfen	HPLC	Tomatoes	0.146 - 0.217 ppm	-
Pyriproxyfen	HPLC	Insecticide Formulations	20.0 μg/mL	60.6 μg/mL
Pyriproxyfen	UPLC-MS/MS	Tea	<0.002 mg/L	0.002 - 0.005 mg/kg
Pymetrozine	LC-MS/MS	Soil	-	10 ppb
Pymetrozine	HPLC	Aster scaber	-	0.05 mg/kg
Thiamethoxam	HPLC	Fruits, Vegetables	-	0.05 mg/kg
Thiamethoxam	RP-HPLC	-	0.119 μg/ml	0.399 μg/ml
Imidacloprid	GC-MS	Water, Soil	0.16 μg/L (water), 1 μg/kg (soil)	-
Imidacloprid	LC/ESI-MS/MS	Water, Soil	0.3 μg/L (water), 0.5 μg/kg (soil)	-
Imidacloprid	LC/APCI-MS/MS	Soils, Plants, Pollens	0.1 μg/kg	1 μg/kg[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are synthesized experimental protocols for the analysis of Buprofezin using HPLC, GC-MS, and LC-MS/MS, based on published research.

High-Performance Liquid Chromatography (HPLC) for Buprofezin in Rice and Fruits



This method is suitable for the determination of Buprofezin residues in agricultural products like hulled rice and various fruits.[2]

1. Sample Preparation:

- Extraction: A representative sample is homogenized and extracted with acetone.
- Liquid-Liquid Partition: The acetone extract is concentrated and partitioned with n-hexane and saturated sodium chloride solution to remove nonpolar co-extractives. For rice samples, an additional acetonitrile/n-hexane partition is employed to remove lipids.
- Column Chromatography Cleanup: The extract is further purified using a Florisil column. Buprofezin is eluted with a suitable solvent mixture, such as hexane and ethyl acetate.

2. HPLC Analysis:

- Chromatographic Conditions:
- Column: Octadecylsilyl (ODS) C18 column.
- Mobile Phase: A mixture of acetonitrile and water in isocratic or gradient mode.
- Flow Rate: Typically 1.0 mL/min.
- · Detection: UV detector set at 250 nm.
- Quantification: A calibration curve is generated using standard solutions of Buprofezin. The
 concentration in the sample is determined by comparing its peak area to the calibration
 curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Buprofezin in Vegetables

This method provides high selectivity and sensitivity for the analysis of Buprofezin in complex vegetable matrices.[3]

1. Sample Preparation:

- Extraction: The homogenized vegetable sample is extracted with ethyl acetate in the presence of sodium sulfate to remove water.
- Cleanup: The extract is cleaned up using gel permeation chromatography (GPC) to remove high molecular weight interferences.

2. GC-MS Analysis:



- Chromatographic Conditions:
- Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).
- · Carrier Gas: Helium at a constant flow rate.
- Temperature Program: A programmed temperature gradient is used to ensure good separation of Buprofezin from matrix components.
- Mass Spectrometry Conditions:
- Ionization Mode: Electron Impact (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of Buprofezin (e.g., m/z 105, 172, 305) for quantification and confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Buprofezin in Soil

LC-MS/MS offers excellent sensitivity and specificity for the determination of Buprofezin residues in environmental samples like soil.

1. Sample Preparation:

- Extraction: Soil samples are typically extracted with an organic solvent such as acetonitrile or a mixture of acetonitrile and water.
- Cleanup: A dispersive solid-phase extraction (d-SPE) cleanup, commonly known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is often employed. This involves the use of sorbents like primary secondary amine (PSA) to remove interfering matrix components.

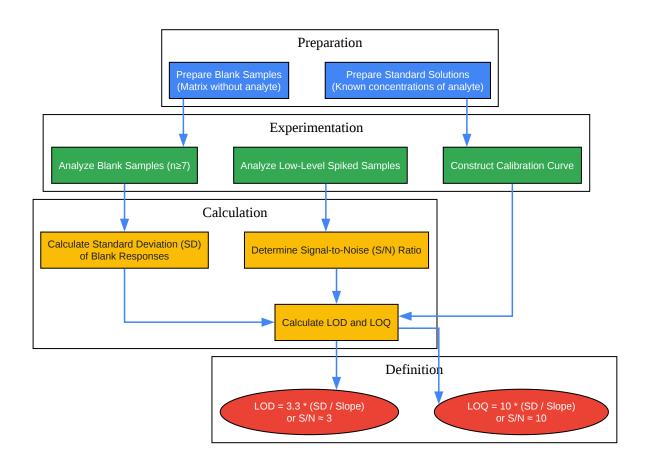
2. LC-MS/MS Analysis:

- Chromatographic Conditions:
- Column: A reversed-phase C18 column.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
- Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Buprofezin to ensure high selectivity and sensitivity.

Workflow for LOD and LOQ Determination



The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical part of method validation in analytical chemistry. It establishes the performance and limitations of an analytical procedure. The general workflow involves several key steps, as illustrated in the diagram below.



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Caption: General workflow for the determination of LOD and LOQ.

This guide provides a foundational understanding of the analytical methodologies for detecting and quantifying Buprofezin and its alternatives. For specific applications, it is essential to validate the chosen method according to the specific matrix and regulatory requirements.



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